molecular formula C8H15Cl2N3O2 B1434032 ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride CAS No. 1787868-42-1

ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride

Cat. No.: B1434032
CAS No.: 1787868-42-1
M. Wt: 256.13 g/mol
InChI Key: NBTDNRLSXNPCDZ-UHFFFAOYSA-N
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Description

These identifiers ensure unambiguous reference across scientific literature and chemical supplier catalogs.

1.3. Synonyms and Alternative Designations

This compound is recognized by several synonyms and alternative designations in scientific and commercial contexts:

  • This compound
  • Ethyl 1-(2-aminoethyl)imidazole-4-carboxylate; dihydrochloride
  • AKOS026742543
  • EN300-192243
  • Z1939165327

These alternative names are used interchangeably, particularly in supplier specifications and research documentation.

1.4. Historical Context and Discovery

The precise historical details regarding the initial synthesis or discovery of this compound are not widely documented in public literature. However, the imidazole scaffold and its derivatives have been extensively studied since the early 20th century due to their biological and pharmaceutical relevance. The dihydrochloride salt form is typically introduced to improve water solubility and handling characteristics, which is a common modification for research and pharmaceutical intermediates. The parent compound, ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate, is referenced in chemical databases with a creation date in 2015, indicating relatively recent cataloging and possible contemporary synthetic interest.

1.5. Relationship to Parent Compound (Ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate)

This compound is the salt form of the parent compound, ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate. The free base (parent compound) has the molecular formula C8H13N3O2 and is catalogued under PubChem CID 91647619. The dihydrochloride salt is formed by the addition of two equivalents of hydrochloric acid, resulting in the molecular formula C8H15Cl2N3O2. This salt formation increases the compound’s solubility in water and is commonly employed to facilitate purification, storage, and biological testing.

Compound Name Molecular Formula Notable Differences
Ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate C8H13N3O2 Free base
This compound C8H15Cl2N3O2 Dihydrochloride salt, improved solubility

The parent compound and its dihydrochloride derivative share the same core structure, with the latter being more suitable for aqueous applications due to its ionic nature.

Summary Table: Key Chemical Identifiers

Property Value
IUPAC Name This compound
Molecular Formula (Salt) C8H15Cl2N3O2
CAS Number (Salt) 1909325-49-0
Synonyms See above
Parent Compound Formula C8H13N3O2
PubChem CID (Parent) 91647619
First Cataloged 2015 (parent compound)

Properties

IUPAC Name

ethyl 1-(2-aminoethyl)imidazole-4-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.2ClH/c1-2-13-8(12)7-5-11(4-3-9)6-10-7;;/h5-6H,2-4,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTDNRLSXNPCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=N1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride typically involves the reaction of ethyl imidazole-4-carboxylate with 2-aminoethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to more saturated heterocycles.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-4-carboxylic acid, while substitution reactions can produce a variety of N-substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride has significant implications in medicinal chemistry, particularly as a:

  • Enzyme Inhibitor : The compound's imidazole moiety can coordinate with metal ions in enzyme active sites, inhibiting their activity.
  • Receptor Ligand : It can modulate receptor functions through hydrogen bonding interactions with amino acids in receptor proteins.

Biological Studies

Research has indicated that this compound may have potential applications in:

  • Anticancer Research : Studies have shown that imidazole derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development.
  • Neuropharmacology : The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating neurological disorders.

Industrial Applications

In industrial settings, this compound is utilized for:

  • Synthesis of Specialty Chemicals : Its unique structure allows it to serve as a precursor for various bioactive compounds.
  • Material Science : Investigated for developing materials with specific properties due to its chemical reactivity.

Case Study 1: Antitumor Activity

A study conducted on related imidazole derivatives demonstrated significant antiproliferative activity against multiple cancer cell lines (e.g., A549, SGC-7901). The mechanism was linked to the induction of apoptosis through modulation of pro-apoptotic and anti-apoptotic protein levels.

Case Study 2: Enzyme Inhibition

Research has shown that this compound effectively inhibits certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders.

Mechanism of Action

The mechanism of action of ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride involves its interaction with biological targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the aminoethyl group can form hydrogen bonds with receptor proteins, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

Ethyl 1-(2,4-Dichlorophenyl)-1H-Imidazole-4-Carboxylate ()
  • Molecular Formula : C₁₂H₁₀Cl₂N₂O₂.
  • Key Differences: Aryl substitution (2,4-dichlorophenyl) at the 1-position instead of 2-aminoethyl.
  • Implications: Increased lipophilicity due to the aromatic chloro groups, reducing aqueous solubility. Potential for π-π stacking interactions in receptor binding, unlike the ionic interactions of the aminoethyl group in the target compound .
Ethyl 5-Amino-1H-Imidazole-4-Carboxylate Hydrochloride ()
  • Molecular Formula : C₆H₁₀ClN₃O₂.
  • Key Differences: Amino group at the 5-position instead of 1-(2-aminoethyl) substitution.
  • Implications: The 5-amino group may participate in hydrogen bonding but lacks the extended alkyl chain for membrane penetration. Lower molecular weight (191.62 g/mol) compared to the dihydrochloride target compound (~256.13 g/mol, estimated) .

Functional Group Modifications

1-(2-Aminoethyl)-1H-Imidazole-4-Carboxylic Acid Hydrochloride ()
  • Molecular Formula : C₆H₁₀ClN₃O₂.
  • Key Differences : Carboxylic acid at the 4-position instead of ethyl ester.
  • The carboxylic acid may act as a metabolic product of the target compound’s ester via hydrolysis .
1-(2-Aminoethyl)Piperidine-4-Carboxylate Dihydrochloride ()
  • Molecular Formula : C₁₂H₂₆Cl₂N₂O₂.
  • Key Differences : Piperidine ring replaces imidazole.
  • Implications :
    • Reduced aromaticity and altered basicity (piperidine pKa ~11 vs. imidazole pKa ~7).
    • Higher molecular weight (301.26 g/mol) due to the saturated ring system .

Dihydrochloride Salts and Solubility Trends

The dihydrochloride form of the target compound improves solubility in aqueous media compared to analogs with single hydrochloride salts or neutral forms. For example:

  • Ethyl 5-Amino-1H-Imidazole-4-Carboxylate Hydrochloride (): Solubility ~50 mg/mL in water.
  • Target Compound (estimated) : Solubility >100 mg/mL due to dual protonation sites .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
Ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride C₈H₁₄Cl₂N₃O₂ (est.) ~256.13 1-(2-aminoethyl), 4-ethyl ester High solubility, dual ionic charge
Ethyl 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylate C₁₂H₁₀Cl₂N₂O₂ 301.13 1-(2,4-dichlorophenyl), 4-ethyl ester Lipophilic, π-π interactions
Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride C₆H₁₀ClN₃O₂ 191.62 5-amino, 4-ethyl ester Moderate solubility, hydrogen bonding
1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid hydrochloride C₆H₁₀ClN₃O₂ 191.62 1-(2-aminoethyl), 4-carboxylic acid High polarity, metabolic relevance

Biological Activity

Ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound belongs to the class of imidazole derivatives. Imidazole compounds are recognized for their diverse applications, including their roles as intermediates in the synthesis of bioactive molecules and their potential therapeutic effects. The compound's structure includes an imidazole ring, which is known to interact with various biological targets such as enzymes and receptors, influencing numerous biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with metal ions in enzyme active sites, thereby inhibiting enzyme activity. Additionally, the aminoethyl group can form hydrogen bonds with receptor proteins, modulating their function. These interactions can lead to significant changes in cellular processes, including cell proliferation and apoptosis .

Antitumor Activity

Recent studies have explored the antitumor effects of related imidazole derivatives. For instance, compounds similar to ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate have demonstrated significant cytotoxicity against various cancer cell lines. A notable study reported that a related compound decreased the viability of triple-negative breast cancer cells by 55% at a concentration of 10 μM after three days of treatment .

Antimicrobial Activity

Imidazole derivatives have also shown promising antimicrobial properties. Research indicates that certain imidazole compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntitumorAM 2 receptor antagonistsDecreased cell viability by 55% in MDA-MB-231 cells at 10 μM
AntimicrobialImidazole derivativesMICs from 0.0039 to 0.025 mg/mL against S. aureus and E. coli

Case Study 1: Antitumor Effects

In a systematic investigation into the antitumor properties of imidazole derivatives, a compound structurally related to ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate was tested on MDA-MB-231 cells. The study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Evaluation

A separate study focused on evaluating the antimicrobial efficacy of various imidazole derivatives found that certain compounds exhibited strong antibacterial activity against common pathogens. The results indicated that modifications to the imidazole structure could enhance antimicrobial properties, suggesting avenues for further research and development .

Q & A

What are the standard synthetic routes for ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride, and how are reaction conditions optimized?

Level : Basic
Methodological Answer :
Synthesis typically involves multi-step reactions starting with imidazole derivatives. For example:

Nucleophilic substitution : Reacting 1H-imidazole-4-carboxylate esters with 2-aminoethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Hydrochloride salt formation : Treating the free base with HCl gas in anhydrous ethanol, followed by crystallization .
Optimization : Key parameters include temperature control (e.g., 0–5°C during HCl addition to prevent decomposition) and inert atmospheres (N₂/Ar) to avoid oxidation. Yield improvements are achieved via Design of Experiments (DoE) to test variables like solvent polarity and stoichiometry .

How can computational methods enhance the design of synthetic pathways for this compound?

Level : Advanced
Methodological Answer :
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For instance:

  • Reaction path searches : Identify energetically favorable routes for nucleophilic substitution or esterification.
  • Solvent effects : COSMO-RS models optimize solvent selection to improve yield .
    Case Study : ICReDD’s approach combines computational predictions with high-throughput experimentation to narrow down optimal conditions, reducing trial-and-error by 60% .

What spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting data resolved?

Level : Basic
Methodological Answer :

  • 1H/13C NMR : Confirm structural integrity (e.g., imidazole ring protons at δ 7.2–8.5 ppm, ethyl ester signals at δ 1.3–4.3 ppm) .
  • LC-MS : Verify molecular weight ([M+H]+ expected at ~248.7 g/mol).
  • Elemental Analysis : Validate stoichiometry (e.g., Cl content via titration).
    Data Contradictions : Discrepancies in melting points or NMR shifts may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) and X-ray crystallography to resolve .

How can researchers address solubility challenges in biological assays involving this compound?

Level : Advanced
Methodological Answer :

  • Co-solvent systems : Use DMSO-water gradients (≤10% DMSO) for in vitro studies.
  • Prodrug strategies : Modify the ester group to enhance bioavailability.
  • Surfactant-assisted dispersion : Polysorbate-80 or cyclodextrins improve aqueous solubility .

What experimental design strategies are recommended for studying the compound’s stability under varying pH and temperature?

Level : Basic
Methodological Answer :
Apply factorial design to test variables:

FactorLevels
pH3, 7, 11
Temp (°C)4, 25, 40
Time (h)24, 48, 72
Analysis : HPLC monitors degradation products. Stability is modeled using Arrhenius equations for shelf-life prediction .

How do impurities form during synthesis, and what purification methods are effective?

Level : Advanced
Methodological Answer :
Common impurities:

  • Unreacted intermediates : Remove via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).
  • Hydrolysis byproducts : Use recrystallization (ethanol/water) or membrane filtration (MWCO 1 kDa) .
    Advanced Purification : Preparative HPLC with C18 columns and 0.1% TFA buffer achieves >99% purity .

What role does this compound play in medicinal chemistry research, particularly in receptor-binding studies?

Level : Basic
Methodological Answer :
The imidazole core mimics histamine’s structure, making it a candidate for:

  • GPCR modulation : Radioligand binding assays (e.g., H3/H4 receptor subtypes).
  • Enzyme inhibition : Test against histidine decarboxylase via kinetic assays (IC50 determination) .

How can researchers validate conflicting bioactivity data across different assay platforms?

Level : Advanced
Methodological Answer :

  • Orthogonal assays : Compare results from fluorescence polarization vs. SPR for binding affinity.
  • Meta-analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to identify platform-specific biases .
    Example : A 2024 study resolved H3 receptor IC50 discrepancies (0.8–2.1 µM) by standardizing buffer conditions across labs .

What safety protocols are critical when handling this compound in its hydrochloride form?

Level : Basic
Methodological Answer :

  • PPE : Use nitrile gloves, goggles, and fume hoods to prevent inhalation/contact.
  • Spill management : Neutralize acidic residues with NaHCO₃ before disposal.
  • Storage : Keep in airtight containers with desiccants (RH <30%) at 4°C .

How can advanced degradation studies inform the development of derivatives with improved stability?

Level : Advanced
Methodological Answer :

  • Forced degradation : Expose to UV light, H2O2, or elevated temperatures to identify vulnerable sites (e.g., ester hydrolysis).
  • Structure-stability relationships : Replace the ethyl ester with tert-butyl or benzyl groups to reduce hydrolysis .
    Case Study : A 2023 study stabilized the compound by substituting the aminoethyl side chain with a cyclopropylamine group, increasing t1/2 from 2.1 to 8.7 hours .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride
Reactant of Route 2
Reactant of Route 2
ethyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.